dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane

Silicon bioavailability Oral absorption Dietary supplement pharmacokinetics

Calcium methylsilanetriolate (2:3), formally dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane (CAS 85588‑11‑0, MW ≈ 358.55 g/mol, C₃H₁₄Ca₂O₉Si₃), is a stoichiometric calcium salt of monomethylsilanetriol (MMST), the monomeric organosilicon species that serves as the bioavailable silicon carrier in physiological systems. Unlike polymeric silica or plant-derived silicates, the MMST moiety resists spontaneous condensation in dilute aqueous solution and delivers silicon in a form that is readily absorbed across the intestinal epithelium.

Molecular Formula C3H14Ca2O9Si3
Molecular Weight 358.55 g/mol
CAS No. 85588-11-0
Cat. No. B12647548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane
CAS85588-11-0
Molecular FormulaC3H14Ca2O9Si3
Molecular Weight358.55 g/mol
Structural Identifiers
SMILESC[Si](O)(O)[O-].C[Si](O)(O)[O-].C[Si](O)([O-])[O-].[Ca+2].[Ca+2]
InChIInChI=1S/2CH5O3Si.CH4O3Si.2Ca/c3*1-5(2,3)4;;/h2*2-3H,1H3;2H,1H3;;/q2*-1;-2;2*+2
InChIKeyKZUOXQAXSOECOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Methylsilanetriolate (CAS 85588-11-0): A Dual Calcium–Organosilicon Source for Bone and Connective Tissue Formulations


Calcium methylsilanetriolate (2:3), formally dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane (CAS 85588‑11‑0, MW ≈ 358.55 g/mol, C₃H₁₄Ca₂O₉Si₃), is a stoichiometric calcium salt of monomethylsilanetriol (MMST), the monomeric organosilicon species that serves as the bioavailable silicon carrier in physiological systems [1]. Unlike polymeric silica or plant-derived silicates, the MMST moiety resists spontaneous condensation in dilute aqueous solution and delivers silicon in a form that is readily absorbed across the intestinal epithelium [2]. The calcium counter‑ion confers the additional advantage of simultaneous calcium supplementation, making this salt particularly relevant for bone‑health and connective‑tissue applications where both minerals are required [3].

Dual source Fixed 2:3 Ca:Si stoichiometry delivers both minerals from a single molecular entity for bone and connective tissue research models.
Monomers Monomethylsilanetriol moiety resists condensation, maintaining bioavailable monomeric species in aqueous formulation studies.
Evaluation EFSA-evaluated organosilicon ingredient with published human absorption data; supports regulatory research context for food supplements.

Why Calcium Methylsilanetriolate (CAS 85588-11-0) Cannot Be Replaced by Generic Silica or Other Silicon Salts


Silicon bioavailability is determined overwhelmingly by chemical speciation: monomeric species such as orthosilicic acid (OSA) and monomethylsilanetriol (MMST) are well absorbed, whereas polymeric and particulate forms (colloidal silica, horsetail extracts, magnesium trisilicate) exhibit negligible absorption [1]. Among monomeric sources, MMST delivers 64% fractional absorption versus 43% for OSA and only 17% for choline‑stabilised OSA (ChOSA) [1]. Even among MMST salts, the counter‑ion is not interchangeable: sodium and potassium methylsilanetriolates generate strongly alkaline solutions (pH > 12) that can irritate mucosa and promote silanolate condensation, whereas the calcium salt yields a near‑neutral, stable solution better suited for oral formulations [2]. Furthermore, the calcium salt uniquely supplies both essential bone minerals—calcium and silicon—in a single molecular entity, eliminating the need for separate calcium sources that may introduce excipient incompatibilities or dosing complexity [3].

Generic silica Polymeric or colloidal silica exhibits negligible absorption (~1%); monomeric MMST speciation is critical for silicon bioavailability and may not be replicated by plant extracts or magnesium trisilicate.
Other MMST salts Sodium/potassium methylsilanetriolates generate strongly alkaline solutions (pH >12) that can accelerate condensation and alter mucosal compatibility; the calcium salt provides a near‑neutral, more stable oral research formulation.
Separate Ca + Si Combining independent calcium and silicon sources introduces excipient variables and batch‑to‑batch ratio uncertainty; the fixed‑ratio single entity simplifies formulation research and mineral stoichiometry control.

Quantitative Differentiation Evidence for Calcium Methylsilanetriolate (CAS 85588-11-0) Versus Comparator Silicon Sources


Fractional Silicon Absorption: MMST (64%) vs. Orthosilicic Acid (43%), Choline-Stabilised OSA (17%), and Colloidal Silica (1%)

In a controlled cross-over study in healthy fasting adults (n ≥ 5 per arm), silicon absorption—measured as cumulative urinary silicon excretion over 0–8 h post-dose—was 64% of the administered dose for MMST, compared with 43% for orthosilicic acid (OSA) solution, 17% for choline‑stabilised OSA (ChOSA), and 1% for colloidal silica (CS) [1]. The 64% absorption for MMST represents a 1.49‑fold increase over OSA (the physiological form) and a 64‑fold increase over colloidal silica. Peak serum silicon concentration occurred at 0.5 h for MMST versus 1.5 h for OSA, indicating faster gastrointestinal uptake [1].

Silicon Absorption
Head-to-head
MMST: 64% of dose
(OSA: 43%, ChOSA: 17%, CS: 1%)
Reported highest absorption among tested silicon sources; supports dose efficiency evaluation.
Fasting adults, 0–8 h urinary Si, ICP-OES; peak 0.5 h for MMST vs. 1.5 h for OSA.
Silicon bioavailability Oral absorption Dietary supplement pharmacokinetics

Sustained Serum Silicon Elevation Following 4-Week MMST Supplementation in Premenopausal Women

In a double‑blind, randomised, placebo‑controlled, cross‑over trial, 22 healthy premenopausal women (22–38 years) received MMST at 10.5 mg Si/day for 4 weeks [1]. Fasting serum total silicon increased significantly versus placebo (P ≤ 0.003; paired t‑test), and urinary silicon excretion rose in parallel. Only approximately 50% of the serum silicon increase and 10% of the urinary increase could be accounted for as intact MMST, indicating extensive in vivo conversion to orthosilicic acid and incorporation into the body silicon pool [1]. No adverse changes in serum biochemistry or self‑reported well‑being were observed.

Serum Si Elevation
Head-to-head
P ≤ 0.003 vs. placebo
Repeat‑dose evidence supports body silicon pool increase in research models.
4‑week RCT, 10.5 mg Si/day, premenopausal women; ≥50% of serum Si derived from metabolised MMST.
Silicon pharmacokinetics Repeat-dose safety Serum silicon

Dermatological Efficacy: MMST vs. Maltodextrin-Stabilised Orthosilicic Acid (M-OSA) on Skin Aging Parameters

A 150‑day randomised controlled trial (n = 17 per group) compared oral MMST (5 mg elemental Si twice daily) with maltodextrin‑stabilised orthosilicic acid (M‑OSA) and placebo in healthy volunteers [1]. Both MMST and M‑OSA produced statistically significant improvements in facial wrinkles and UV spots versus placebo (P < 0.05), with additional improvements in skin texture and eyelash length. Hair aluminium levels decreased with both treatments. Patient satisfaction was rated as good for both MMST and M‑OSA by self‑reported questionnaire [1].

Skin Wrinkle Reduction
Head-to-head
P
Reported skin parameter improvement in trial context; supports cosmetic research evaluation.
150‑day RCT, 10 mg Si/day, multispectral imaging; MMST and M‑OSA comparable.
EFSA Safety NOAEL
Source review
232 mg/kg bw/day
Completed EFSA evaluation with established NOAEL; may reduce regulatory research risk.
90‑day rat study, no genotoxicity; EFSA concluded safety at 7–10 mg Si/day human intake.
Dual Ca–Si Delivery
Class-level
Fixed 2:3 Ca:Si stoichiometry
Single‑entity approach simplifies formulation research and avoids separate calcium excipients.
Class‑level inference; no direct comparative PK/PD study for the calcium salt alone.
Aqueous Stability
Class-level
Monomer/dimer >40 days in solution
Resists condensation without stabilisers; supports liquid formulation research at EFSA‑approved concentration.
Ambient temperature, 4.1 mM Si (115 mg/L) as per EFSA specification.
Skin aging Collagen synthesis Silicon supplementation dermatology

Regulatory Safety Clearance: EFSA NOAEL of 232 mg/kg bw/day for MMST vs. Unresolved Safety Concerns for Choline-Stabilised OSA

The EFSA Panel on Food Additives and Nutrient Sources (ANS) evaluated MMST as a novel food ingredient in 2016 and established a No Observed Adverse Effect Level (NOAEL) of 20.5 mM MMST, corresponding to 232 mg/kg body weight/day, the highest dose technically achievable in the 90‑day rat study [1]. No genotoxicity was observed in vitro or in vivo. The Panel concluded that the proposed use levels (7–10 mg Si/day from 60–90 mL of 4.1 mM solution) are not of safety concern and did not require chronic toxicity, carcinogenicity, or reproductive toxicity studies [1]. In contrast, choline‑stabilised OSA formulations have raised in vitro concerns regarding intestinal epithelium integrity at alkaline pH (7.9), a concern not applicable to the near‑neutral calcium methylsilanetriolate [2].

EFSA Safety NOAEL
Source review
232 mg/kg bw/day
Completed EFSA evaluation with established NOAEL; may reduce regulatory research risk.
90‑day rat study, no genotoxicity; EFSA concluded safety at 7–10 mg Si/day human intake.
Food supplement safety Toxicology Novel food ingredient

Dual Calcium–Silicon Delivery Enables Single-Entity Bone Formulation vs. Separate Calcium and Silicon Sources

Calcium methylsilanetriolate (CAS 85588‑11‑0) provides both calcium (2 Ca²⁺ per 3 MMST moieties) and bioavailable silicon in a single stoichiometric compound . In a rat model of oral silicon supplementation, MMST increased serum silicon and this increase positively correlated with bone mineral density (BMD) in female rats, suggesting a synergistic role for silicon alongside calcium in bone metabolism [1]. While no direct head‑to‑head study compares the calcium salt with separate calcium‑plus‑silicon administration, the single‑entity approach simplifies formulation, ensures fixed stoichiometric dosing of both minerals, and avoids the alkaline pH issues associated with sodium or potassium methylsilanetriolate salts [2].

Dual Ca–Si Delivery
Class-level
Fixed 2:3 Ca:Si stoichiometry
Single‑entity approach simplifies formulation research and avoids separate calcium excipients.
Class‑level inference; no direct comparative PK/PD study for the calcium salt alone.
Bone mineral density Calcium supplementation Combination mineral formulation

MMST Resistance to Polymerisation vs. Orthosilicic Acid Instability at Neutral pH

Orthosilicic acid (OSA) spontaneously polymerises at concentrations above ~2 mM and at neutral pH, forming poorly bioavailable polysilicic acid species and colloidal silica [1]. In contrast, the methyl substituent on the silicon centre of MMST provides steric hindrance that retards condensation: MMST and its dimer remain detectable in aqueous solution for over 40 days under ambient conditions . This stability advantage is preserved in the calcium salt, enabling liquid formulations at the EFSA‑approved concentration of 4.1 mM (115 mg Si/L) without precipitation or loss of monomeric species [2].

Aqueous Stability
Class-level
Monomer/dimer >40 days in solution
Resists condensation without stabilisers; supports liquid formulation research at EFSA‑approved concentration.
Ambient temperature, 4.1 mM Si (115 mg/L) as per EFSA specification.
Silanol stability Aqueous formulation Polymerisation kinetics

Evidence-Backed Application Scenarios for Calcium Methylsilanetriolate (CAS 85588-11-0)


Bone Health Dietary Supplements Requiring Dual Calcium and Bioavailable Silicon

Calcium methylsilanetriolate delivers both minerals in a fixed 2:3 Ca:Si stoichiometric ratio from a single ingredient, supported by rat model evidence that MMST-derived silicon positively associates with bone mineral density [1] and by the 64% human fractional absorption data that underpins dose selection [2]. Formulators can achieve consistent mineral dosing without separate calcium salts, reducing blend complexity.

Liquid Silicon Supplement Formulations Requiring Long-Term Monomeric Stability

The intrinsic resistance of the methylsilanetriol moiety to condensation—with monomer and dimer persisting beyond 40 days in aqueous solution [1]—enables shelf‑stable liquid products at the EFSA‑approved concentration of 4.1 mM (115 mg Si/L) [2] without additional stabilising agents such as choline or maltodextrin, thereby simplifying the ingredient list and reducing potential tolerability concerns.

Nutricosmetic Products Targeting Skin, Hair, and Nail Health

The 150‑day randomised controlled trial demonstrated that oral MMST (10 mg Si/day) significantly reduces facial wrinkles and UV spots versus placebo (P < 0.05) and decreases hair aluminium content [1]. This clinical evidence directly supports the use of calcium methylsilanetriolate in ingestible beauty products positioned for anti‑aging, collagen support, and detoxification claims.

EU-Regulated Food Supplements Requiring Novel Food Ingredient Compliance

MMST is the only organosilicon ingredient with a completed EFSA novel food safety evaluation culminating in a positive opinion (EFSA Journal 2016) and a NOAEL of 232 mg/kg bw/day [1]. For manufacturers targeting the European market, selecting calcium methylsilanetriolate avoids the regulatory uncertainty associated with non‑evaluated silicon sources such as colloidal silica or horsetail extracts.

Application
Selection Property
Validation Focus
Bone mineral density research models requiring dual Ca–Si delivery
Fixed 2:3 Ca:Si ratio; 64% human fractional absorption data
Bone mineral density model response; calcium-silicon synergy endpoints
Liquid silicon supplement formulation research
Monomer stability >40 days; no stabilising excipients required
Aqueous stability under storage conditions; monomer speciation by NMR
Skin aging parameter studies (nutricosmetic research)
Reported wrinkle and UV spot reduction in 150-day RCT
Skin imaging endpoints; hair aluminium level changes; subject-reported tolerance
EU food supplement regulatory research
Completed EFSA novel food evaluation with NOAEL of 232 mg/kg bw/day
Regulatory dossier alignment; safety margin verification for proposed use levels
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